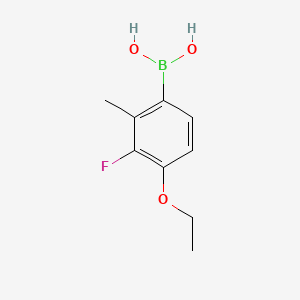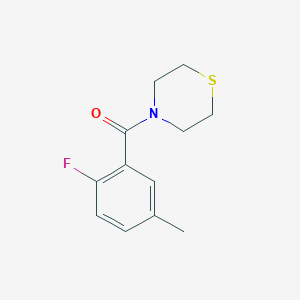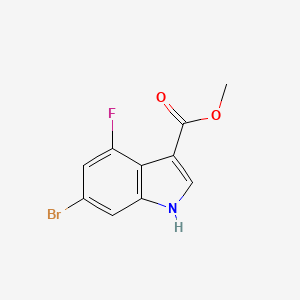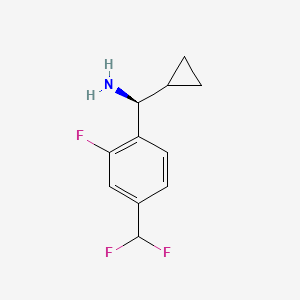
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group and a difluoromethyl group attached to a fluorophenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H, which allows for the nucleophilic transfer of the difluoromethyl group to the desired substrate . The reaction conditions often involve the use of metal catalysts or radical initiators to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with different chemical properties.
Applications De Recherche Scientifique
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications, including:
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features and potential bioactivity.
Industry: It is used in the development of advanced materials and chemical processes, particularly in the field of fluorine chemistry.
Mécanisme D'action
The mechanism of action of (S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds with the target molecules. This interaction can modulate the activity of the target proteins and influence various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated amines and difluoromethylated compounds, such as:
- (S)-Cyclopropyl(4-(trifluoromethyl)-2-fluorophenyl)methanamine
- (S)-Cyclopropyl(4-(difluoromethyl)-2-chlorophenyl)methanamine
- (S)-Cyclopropyl(4-(difluoromethyl)-2-bromophenyl)methanamine
Uniqueness
The uniqueness of (S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine lies in its specific combination of the cyclopropyl group and the difluoromethyl group attached to the fluorophenyl ring. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological potential compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(S)-cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2/t10-/m0/s1 |
Clé InChI |
ZOCGESYGRXFOLU-JTQLQIEISA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(C=C(C=C2)C(F)F)F)N |
SMILES canonique |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



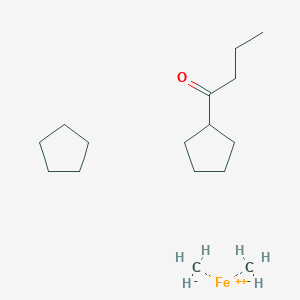
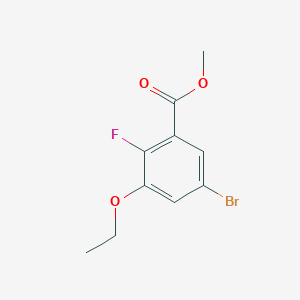
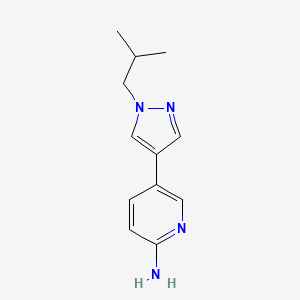
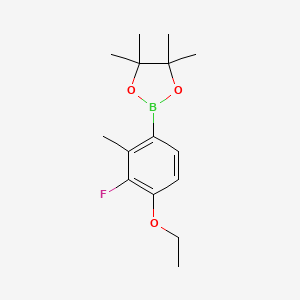
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
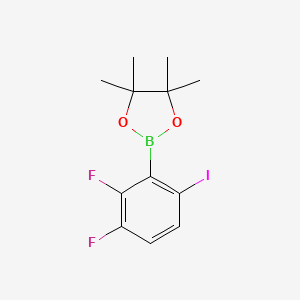
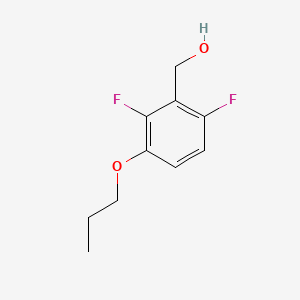
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
